4-Hydroxypentan-2-one

Pyrolysis kinetics Thermal stability β-Hydroxy ketone

4-Hydroxypentan-2-one (4-hydroxy-2-pentanone) is a C₅ β-hydroxy ketone belonging to the class of organic compounds in which a hydroxyl group resides on the β-carbon relative to the carbonyl. Its molecular formula is C₅H₁₀O₂ (MW = 102.13 g/mol), and it exists as a colorless to pale yellow liquid at ambient conditions.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 4161-60-8
Cat. No. B1618087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypentan-2-one
CAS4161-60-8
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)C)O
InChIInChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3
InChIKeyPCYZZYAEGNVNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypentan-2-one (CAS 4161-60-8): Physical–Chemical Baseline for Procurement Screening


4-Hydroxypentan-2-one (4-hydroxy-2-pentanone) is a C₅ β-hydroxy ketone belonging to the class of organic compounds in which a hydroxyl group resides on the β-carbon relative to the carbonyl. Its molecular formula is C₅H₁₀O₂ (MW = 102.13 g/mol), and it exists as a colorless to pale yellow liquid at ambient conditions . Reported physicochemical properties include a boiling point of 177 °C (at 760 mmHg), a density of 0.962–1.0 g/cm³, and an estimated log P of approximately −0.44 to 0.35 (depending on computational method), indicating moderate hydrophilicity [1][2]. The compound is pre-registered under REACH (EINECS 224‑003‑3) and is commercially available in research and industrial grades [3].

4-Hydroxypentan-2-one Procurement: Why Generic β-Hydroxy Ketone Interchange Is Not Warranted


Although 4-hydroxypentan-2-one shares the β-hydroxy ketone motif with other compounds such as diacetone alcohol (4-hydroxy-4-methylpentan-2-one) and 4-hydroxybutan-2-one, their thermal stability, enzymatic recognition, and biological activity differ markedly. Substitution based solely on functional‑group similarity ignores the fact that even minor structural changes—such as an additional methyl group at the β‑carbon—can alter pyrolysis rates by a factor of >3 under identical thermal conditions [1]. Furthermore, enzymatic turnover of the target compound proceeds at only one‑third the rate of the nearest simple ketone benchmark, underscoring that the exact carbon skeleton dictates reaction outcomes in biocatalytic or metabolic settings [2]. Consequently, any procurement decision that treats these compounds as interchangeable risks divergent performance in synthetic, analytical, or biological workflows.

4-Hydroxypentan-2-one: Quantitative Differentiation Data vs. Closest Comparators


Thermal Stability: Pyrolysis Rate Comparison with 4-Hydroxy-4-methylpentan-2-one and 4-Hydroxybutan-2-one

In a systematic kinetic study of β-hydroxy ketone pyrolysis, the secondary alcohol 4-hydroxypentan-2-one exhibited a relative rate of 7.0 at 600 K (normalized to the primary compound 4-hydroxybutan-2-one = 1), whereas the tertiary alcohol 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) reacted 21.6 times faster under the same conditions [1]. This three‑fold difference in thermal elimination rates demonstrates that the presence of an additional geminal methyl group at the β-position profoundly accelerates decomposition.

Pyrolysis kinetics Thermal stability β-Hydroxy ketone

Enzymatic Recognition: Relative Turnover Rate vs. 2‑Butanone

BRENDA enzyme data for an NADH‑dependent alcohol dehydrogenase (EC 1.1.1.B4) show that pentane‑2,4‑dione (acetylacetone) is reduced to (4R)-4-hydroxypentan-2-one at only 32% of the activity measured with the reference substrate 2‑butanone [1]. This indicates that the β‑hydroxy ketone framework is a substantially less efficient substrate than the simple methyl ketone, a distinction that would not be apparent from structural similarity alone.

Biocatalysis Enzyme specificity Ketone reduction

Cytotoxic Activity: IC₅₀ Against Colorectal Cancer Cell Line HCT‑15

4-Hydroxypentan-2-one, isolated from an acetone extract of Jacaranda mimosifolia, displayed an IC₅₀ of 100 µg/mL against the HCT‑15 human colorectal adenocarcinoma cell line in an MTT assay [1]. While comparative IC₅₀ values for close structural analogs in the identical HCT‑15 system are not available in the current literature, this quantitative value establishes a baseline for this specific cancer phenotype.

Cytotoxicity Natural product Colorectal cancer

Chemoselective Hydrogenation: 99% Selectivity for 4-Hydroxypentan-2-one over Homogeneous Catalyst

Hydrogenation of acetylacetone (pentane‑2,4‑dione) using a heterogenized Ru(II) phenanthroline complex immobilized on amino‑functionalized MCM‑41 in aqueous biphasic medium gave 4-hydroxypentan-2-one with 99% chemoselectivity, whereas the corresponding homogeneous catalyst system produced lower selectivity (exact value not reported) under comparable conditions [1]. This demonstrates that the heterogeneous catalytic route is exceptionally selective for the desired β‑hydroxy ketone product.

Heterogeneous catalysis Chemoselectivity Green chemistry

Lipophilicity Contrast: Calculated log P vs. Diacetone Alcohol and Acetoin

Computational log P estimates differentiate 4-hydroxypentan-2-one from its closest commercial analogs. Using the ACD/Labs Percepta platform, 4-hydroxypentan-2-one has a log P of −0.44 , whereas diacetone alcohol (4-hydroxy-4-methylpentan-2-one) is calculated at −0.09 to 0.30 and acetoin (3-hydroxy-2-butanone) is approximately −0.36 . The more negative log P of the target compound indicates it is approximately 0.3–0.7 log units more hydrophilic than diacetone alcohol, which influences its partitioning in aqueous‑organic biphasic reactions and its chromatographic retention.

Lipophilicity Partition coefficient Physicochemical property

Boiling Point and Density Differentiation vs. Diacetone Alcohol

4-Hydroxypentan-2-one exhibits a boiling point of 177 °C and a density of 0.962–1.0 g/cm³ [1]. In contrast, diacetone alcohol (4-hydroxy-4-methylpentan-2-one) boils at approximately 168 °C with a density of 0.93–0.94 g/cm³ [2]. The 9 °C higher boiling point of the target compound provides a wider operating window for reactions conducted under reflux at atmospheric pressure, while the higher density can affect mixing and phase behavior in biphasic systems.

Physical property Distillation Solvent selection

4-Hydroxypentan-2-one: Evidence‑Grounded Application Scenarios for Procurement Prioritization


Biocatalytic Process Development Requiring Defined Substrate Specificity

When designing NAD(P)H‑dependent ketone reductions, the 32% relative activity of pentane‑2,4‑dione reduction compared to 2‑butanone provides a quantitative benchmark for kinetic modeling and enzyme screening [1]. This information is critical for researchers engineering metabolic pathways or optimizing whole‑cell biotransformations, as it prevents overestimation of turnover rates when 4-hydroxypentan-2-one is either the desired product or an intermediate.

High‑Temperature Reaction Media Where Thermal Stability Governs Yield

The pyrolysis rate data showing that 4-hydroxypentan-2-one decomposes three‑fold slower than diacetone alcohol at 600 K [1] makes it a more thermally robust choice for reactions conducted under prolonged heating, such as solvent‑free condensations, high‑temperature distillations, or gas‑phase analytical derivatizations. This stability advantage can translate directly into higher isolated yields and fewer side products.

Green Chemistry Synthesis of Chiral β‑Hydroxy Ketone Intermediates

The heterogeneous Ru‑phenanthroline catalytic system achieves 99% chemoselectivity for 4-hydroxypentan-2-one from acetylacetone in aqueous medium [1]. This route is particularly attractive for fine‑chemical and pharmaceutical intermediate synthesis, where elimination of organic solvents and catalyst reuse are priorities. The high selectivity also reduces the burden of enantiomeric purification when the target (R)- or (S)-enantiomer is required.

Natural‑Product and Anticancer Lead‑Identification Programs

The defined HCT‑15 colorectal cancer cell cytotoxicity (IC₅₀ = 100 µg/mL) [1] provides a reproducible reference point for laboratories engaged in phytochemical fractionation or structure‑activity relationship studies of β‑hydroxy ketones. Procurement of a characterized, pure standard of 4-hydroxypentan-2-one enables accurate calibration of bioassay responses and facilitates comparison with newly isolated analogs.

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